molecular formula C17H10ClNO7 B3501525 (2-Chlorophenyl) 8-methoxy-6-nitro-2-oxochromene-3-carboxylate

(2-Chlorophenyl) 8-methoxy-6-nitro-2-oxochromene-3-carboxylate

Cat. No.: B3501525
M. Wt: 375.7 g/mol
InChI Key: CEBQGADUATZLHY-UHFFFAOYSA-N
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Description

2H-chromene is an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects . They have numerous exciting biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .


Synthesis Analysis

Researchers have discovered several routes for the synthesis of a variety of 2H-chromene analogs that exhibited unusual activities by multiple mechanisms . The direct assessment of activities with the parent 2H-chromene derivative enables an orderly analysis of the structure-activity relationship (SAR) among the series .


Molecular Structure Analysis

2H-chromene is a bicyclic oxygen heterocycle containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . Four common structure motifs are formed, which depend on 9th carbons in the ring, where 8th carbons are sp2, and the remaining carbons are sp3 hybridized .

Mechanism of Action

The mechanism of action of 2H-chromene compounds can vary widely depending on their specific biological activity. For example, some 2H-chromene compounds have been found to exhibit anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .

Future Directions

The future directions in the research of 2H-chromene compounds could involve the development of new synthetic strategies, the exploration of new biological activities, and the design and development of potent leads of 2H-chromene analogs for their promising biological activities .

Properties

IUPAC Name

(2-chlorophenyl) 8-methoxy-6-nitro-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClNO7/c1-24-14-8-10(19(22)23)6-9-7-11(17(21)26-15(9)14)16(20)25-13-5-3-2-4-12(13)18/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBQGADUATZLHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)OC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClNO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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